Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Overview
Description
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a complex organic compound with significant applications in biochemical research. Its unique structure, which includes a phthalimido group and a benzyl-protected hydroxyl group, makes it a valuable tool in the study of various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose, followed by the introduction of the phthalimido group. The benzyl group is then added to protect the hydroxyl group at the 3-position. The final product is obtained through a series of purification steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in a controlled environment to ensure high purity and yield. The process may include the use of automated reactors and advanced purification techniques to meet the stringent requirements of biochemical research.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride to alter specific functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent in the treatment of diseases like cancer and microbial infections.
Industry: In the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phthalimido group can inhibit certain enzymes, while the benzyl group provides stability and specificity to the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
- Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Uniqueness
This compound is unique due to its specific structural features, such as the position of the benzyl and phthalimido groups. These features confer distinct biochemical properties, making it a valuable tool in research .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3/t16-,17-,18-,19-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCKSASQOOXSCY-ACMVSEJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578995 | |
Record name | Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97242-85-8 | |
Record name | Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97242-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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